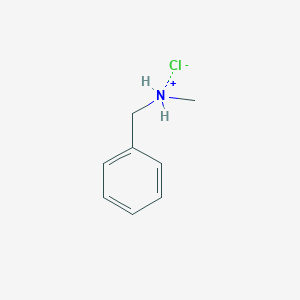

N-Methylbenzylamine hydrochloride

Descripción general

Descripción

El hidrocloruro de N-metilbencilamína es un compuesto orgánico con la fórmula molecular C8H12ClN. Es un derivado de la bencilamína donde el grupo amina se sustituye con un grupo metilo. Este compuesto se utiliza comúnmente en síntesis orgánica y tiene diversas aplicaciones en la industria química.

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de N-metilbencilamína implica su interacción con varios objetivos moleculares. En los ensayos bioquímicos, actúa como sustrato para las enzimas, sufriendo transformaciones específicas que se pueden monitorear para estudiar la actividad enzimática. En síntesis orgánica, participa en reacciones de sustitución nucleófila y aminación reductiva, donde dona o acepta electrones para formar nuevos enlaces químicos .

Análisis Bioquímico

Biochemical Properties

It is known that N-Methylbenzylamine, the parent compound, can be found in carrot, suggesting that it may interact with biomolecules in plants .

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal temperature and pressure, suggesting that it does not readily degrade .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

El hidrocloruro de N-metilbencilamína se puede sintetizar mediante varios métodos. Un método común implica la aminación reductiva del benzaldehído con metilamina en presencia de un agente reductor como el cianoborohidruro de sodio. La reacción se lleva a cabo típicamente en un solvente orgánico como metanol o etanol a temperatura ambiente .

Otro método implica la metilación directa de la bencilamína utilizando yoduro de metilo o sulfato de dimetilo. Esta reacción generalmente se realiza en presencia de una base como hidróxido de sodio o carbonato de potasio para neutralizar el ácido generado .

Métodos de Producción Industrial

En entornos industriales, el hidrocloruro de N-metilbencilamína a menudo se produce mediante la reacción del cloruro de bencilo con metilamina. Este proceso implica el uso de un solvente como tolueno y un catalizador como el cloruro de aluminio. La reacción se lleva a cabo a temperaturas elevadas para garantizar una conversión completa .

Análisis De Reacciones Químicas

Tipos de Reacciones

El hidrocloruro de N-metilbencilamína experimenta varias reacciones químicas, que incluyen:

Reactivos y Condiciones Comunes

Reducción: Hidruro de litio y aluminio; se realiza en éter anhidro o tetrahidrofurano a bajas temperaturas.

Productos Mayores

Oxidación: Óxido de N-metilbencilamína.

Reducción: N-Metilbencilamína.

Sustitución: Varias aminas sustituidas dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

El hidrocloruro de N-metilbencilamína tiene una amplia gama de aplicaciones en investigación científica:

Comparación Con Compuestos Similares

El hidrocloruro de N-metilbencilamína se puede comparar con otros compuestos similares como:

N,N-Dimetilbencilamína: Contiene dos grupos metilo en el nitrógeno amina, lo que lo hace más estéricamente impedido y menos reactivo en reacciones de sustitución nucleófila.

N-Metil-2-feniletilamina: Estructura similar pero con un grupo etilo en lugar de un grupo bencilo, lo que lleva a diferente reactividad y aplicaciones.

El hidrocloruro de N-metilbencilamína es único debido a su estructura específica, que proporciona un equilibrio entre reactividad y impedimento estérico, lo que lo hace adecuado para una amplia gama de aplicaciones en síntesis orgánica y procesos industriales .

Actividad Biológica

N-Methylbenzylamine hydrochloride, a derivative of benzylamine, is a compound of significant interest in various biological and pharmacological studies. Its unique structure allows it to participate in multiple biological activities, making it a subject of research in fields such as medicinal chemistry, neuropharmacology, and toxicology.

- Molecular Formula : CHN

- Molecular Weight : 121.18 g/mol

- CAS Number : 103-67-3

- Melting Point : -24 °C

- Boiling Point : 180.5 °C

- Density : 0.9 g/cm³

- Solubility : Slightly soluble in water .

N-Methylbenzylamine exhibits various biological activities through different mechanisms:

-

Neuroprotective Effects :

- Similar compounds have shown potential neuroprotective effects, particularly in models of neurodegenerative diseases. For example, Ambroxol, a related compound, has demonstrated the ability to penetrate the blood-brain barrier and improve outcomes in ischemic stroke models by enhancing neuronal survival and reducing white matter damage .

- Antimicrobial Activity :

- Cellular Mechanisms :

Case Study 1: Neuroprotection in Stroke Models

In a study investigating the effects of N-Methylbenzylamine derivatives on stroke outcomes, researchers found that administration of related compounds significantly reduced infarct size and improved functional recovery in rat models following middle cerebral artery occlusion. The treatment was associated with decreased levels of phosphorylated α-synuclein and enhanced autophagy markers in neuronal tissues .

Case Study 2: Antimicrobial Efficacy

A series of experiments assessed the antimicrobial activity of N-Methylbenzylamine against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound inhibited bacterial growth effectively at concentrations as low as 50 µg/mL, suggesting its potential as a therapeutic agent in treating infections .

Comparative Analysis of Related Compounds

Propiedades

IUPAC Name |

N-methyl-1-phenylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N.ClH/c1-9-7-8-5-3-2-4-6-8;/h2-6,9H,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBSOFSBFHDQRLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046007 | |

| Record name | N-Methylbenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13426-94-3, 61789-73-9 | |

| Record name | Methylbenzylamine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13426-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methylbenzylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quaternary ammonium compounds, benzylbis(hydrogenated tallow alkyl)methyl, chlorides | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLBENZYLAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JQP1JP335I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.